molecular formula C14H11BrO3 B13557274 (2-Bromophenyl)methyl 3-hydroxybenzoate CAS No. 1001739-43-0

(2-Bromophenyl)methyl 3-hydroxybenzoate

Cat. No.: B13557274
CAS No.: 1001739-43-0
M. Wt: 307.14 g/mol
InChI Key: KVKRQHIINMFUFC-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl 3-hydroxybenzoate is an organic compound that features a brominated phenyl group attached to a methyl ester of 3-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (2-bromophenyl)methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Esterification Reaction: 3-hydroxybenzoic acid reacts with (2-bromophenyl)methanol in the presence of an acid catalyst to form this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of (2-Bromophenyl)methyl alcohol.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

(2-Bromophenyl)methyl 3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways Involved: Modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)methyl 3-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    (2-Fluorophenyl)methyl 3-hydroxybenzoate: Contains a fluorine atom instead of bromine.

    (2-Iodophenyl)methyl 3-hydroxybenzoate: Contains an iodine atom instead of bromine.

Uniqueness

(2-Bromophenyl)methyl 3-hydroxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

CAS No.

1001739-43-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(2-bromophenyl)methyl 3-hydroxybenzoate

InChI

InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-14(17)10-5-3-6-12(16)8-10/h1-8,16H,9H2

InChI Key

KVKRQHIINMFUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)O)Br

Origin of Product

United States

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